Cas no 1805127-15-4 (4-Amino-2-phenylpyridine-3-methanol)

4-Amino-2-phenylpyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-phenylpyridine-3-methanol
-
- Inchi: 1S/C12H12N2O/c13-11-6-7-14-12(10(11)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2,(H2,13,14)
- InChI Key: OLZCODHWDROFKG-UHFFFAOYSA-N
- SMILES: OCC1=C(C=CN=C1C1C=CC=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Topological Polar Surface Area: 59.1
- XLogP3: 1.5
4-Amino-2-phenylpyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015339-250mg |
4-Amino-2-phenylpyridine-3-methanol |
1805127-15-4 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029015339-1g |
4-Amino-2-phenylpyridine-3-methanol |
1805127-15-4 | 95% | 1g |
$2,750.25 | 2022-04-01 |
4-Amino-2-phenylpyridine-3-methanol Related Literature
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 4-Amino-2-phenylpyridine-3-methanol
Introduction to 4-Amino-2-phenylpyridine-3-methanol (CAS No. 1805127-15-4)
4-Amino-2-phenylpyridine-3-methanol is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1805127-15-4, belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 4-amino-2-phenylpyridine-3-methanol, including its amino and hydroxymethyl substituents, make it a promising scaffold for the development of novel therapeutic agents.
The compound’s molecular formula and chemical structure contribute to its unique reactivity and potential applications. The presence of both an amino group (–NH₂) and a hydroxymethyl group (–CH₂OH) at positions 4 and 3, respectively, relative to the pyridine ring, allows for further functionalization through various chemical reactions. These functional groups are particularly valuable in medicinal chemistry, as they can be modified to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-amino-2-phenylpyridine derivatives. Researchers have been investigating how structural modifications in this class of compounds can lead to the discovery of new drugs with improved efficacy and reduced side effects. The compound 4-amino-2-phenylpyridine-3-methanol has emerged as a key intermediate in several synthetic pathways, enabling the development of molecules with targeted biological activities.
One of the most compelling aspects of 4-amino-2-phenylpyridine-3-methanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The structural motif of 4-amino-2-phenylpyridine is well-suited for developing such inhibitors due to its ability to interact with the ATP-binding pockets of kinases.
Recent studies have highlighted the importance of 4-amino-2-phenylpyridine derivatives in oncology research. For instance, modifications at the 5-position of the pyridine ring have been shown to enhance binding affinity to certain tyrosine kinases. Additionally, the introduction of electron-withdrawing or electron-donating groups at other positions can fine-tune the pharmacological properties of these compounds. The compound 4-amino-2-phenylpyridine-3-methanol, with its methanol substituent at position 3, offers a versatile platform for such structural diversification.
The hydroxymethyl group (–CH₂OH) in 4-amino-2-phenylpyridine-3-methanol provides opportunities for further derivatization through etherification, esterification, or oxidation reactions. These modifications can lead to novel analogs with enhanced solubility, bioavailability, or metabolic stability. For example, converting the hydroxymethyl group into an ester can improve oral bioavailability by increasing lipophilicity while minimizing susceptibility to enzymatic degradation.
In addition to its applications in kinase inhibition, 4-amino-2-phenylpyridine derivatives have been explored for their potential in treating neurological disorders. Some studies suggest that compounds with this structural framework may interact with neurotransmitter receptors or ion channels, offering therapeutic benefits in conditions such as Alzheimer’s disease or Parkinson’s disease. The dual presence of an amino and hydroxymethyl group allows for fine-tuning interactions with biological targets while maintaining structural integrity.
The synthesis of 4-amino-2-phenylpyridine-3-methanol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions at the pyridine ring followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale medicinal chemistry campaigns.
One notable aspect of working with 4-amino-2-phenylpyridine derivatives is their compatibility with various spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed to confirm molecular structure and purity. These techniques provide valuable insights into conformational dynamics and interactions with biological targets.
The pharmacokinetic profile of any derivative derived from 4-amino-2-phenylpyridine is critical for determining its clinical viability. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated during drug development. Computational modeling tools have been increasingly used to predict these properties before experimental validation, streamlining the drug discovery process.
In conclusion,4-amino--{2}-phenylpyridine-{3}-methanol (CAS No.{1805127}-15-{4}) represents a significant compound in pharmaceutical research due to its versatile structural framework and potential applications across multiple therapeutic areas. Its role as an intermediate in synthesizing kinase inhibitors underscores its importance in oncology drug development{while}its exploration for neurological disorders highlights{the}broader{scope}of{its}{pharmacological}{promise}. With{ongoing}{advances}in synthetic{chemistry}and{computational}{drug}discovery,this}{compound}{continues}{to}{be}a{valuable}{asset}in{the}quest}{for}{novel}{therapeutics}. {The}{future}{holds}promise {for}more{exciting}discoveries {stemming}from {the}{study }of {this }noteworthy {heterocyclic}{entity}.
1805127-15-4 (4-Amino-2-phenylpyridine-3-methanol) Related Products
- 898760-19-5(2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone)
- 2172245-93-9(2-(N-benzyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid)
- 2228177-36-2(2-1-(1-methylpiperidin-4-yl)cyclopropylpropan-2-amine)
- 680602-29-3(6-(methylsulfanyl)pyridin-3-ylmethanamine)
- 2171265-42-0(4-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 1218592-41-6(3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)
- 946374-63-6(2-methoxy-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 2703764-00-3(2-(2,6-dioxopiperidin-3-yl)-5-{2-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
- 1173676-84-0((2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid)




